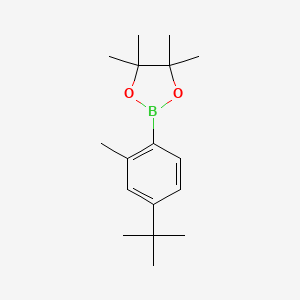
2,2,3-Trifluoropropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trifluoropropanoic acid is a chemical compound with the CAS Number: 679-88-9 . It has a molecular weight of 128.05 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for 2,2,3-Trifluoropropanoic acid is1S/C3H3F3O2/c4-1-3(5,6)2(7)8/h1H2,(H,7,8) . The InChI key is RUDQPWNLKJLFJL-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2,2,3-Trifluoropropanoic acid is a powder . It is stored at a temperature of 4°C . It has a molecular weight of 128.05 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions :
- Davies et al. (2002) reported that Trifluoropropanoic acid reacts with POCl3 in DMF to generate the trifluoromethyl enamine, leading to a [2 + 2] cycloaddition route to produce dimethylaminomethylene vinamidinium salts (Davies et al., 2002).
- Shimada et al. (2006) demonstrated the first highly stereoselective synthesis of anti-α-trifluoromethyl-β-amino acid derivatives using a Reformatsky-type reaction (Shimada et al., 2006).
Electrochemistry and Battery Technology :
- Zheng et al. (2017) found that alkyl 3,3,3-trifluoropropanoate, including methyl and ethyl 3,3,3-trifluoropropanoate, significantly enhances the high-voltage performance of LiNi1/3Co1/3Mn1/3O2/graphite lithium-ion batteries (Zheng et al., 2017).
- Huang et al. (2016) observed that Ethyl 3,3,3-trifluoropropanoate (TFPE) as an additive extends the life of the LiMn2O4/Li cell, increasing capacity retention after 200 charge and discharge cycles (Huang et al., 2016).
Organic and Organometallic Chemistry Applications :
- Erker et al. (2005) and Lawson et al. (2017) discussed how tris(pentafluorophenyl)borane, a strong boron Lewis acid, facilitates various catalytic hydrometallation reactions and alkylations, often using trifluoropropanoic acid derivatives (Erker, 2005), (Lawson & Melen, 2017).
- Grellepois et al. (2012) reported on the synthesis and applications of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid and its esters as new trifluoromethylated cyclic building blocks, originating from trifluoropropanoic acid (Grellepois et al., 2012).
Fluorination and Fluorochemistry :
- Nagase et al. (1963) conducted electrochemical fluorination of 2,2,3,3-tetrafluoro-1-propanol, yielding perfluoropropionic acid and trifluoroacetic acid, demonstrating the applicability of 2,2,3-trifluoropropanoic acid in fluorination chemistry (Nagase et al., 1963).
Safety and Hazards
Propiedades
IUPAC Name |
2,2,3-trifluoropropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O2/c4-1-3(5,6)2(7)8/h1H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDQPWNLKJLFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3-Trifluoropropanoic acid | |
CAS RN |
679-88-9 |
Source


|
| Record name | 2,2,3-trifluoropropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2688904.png)
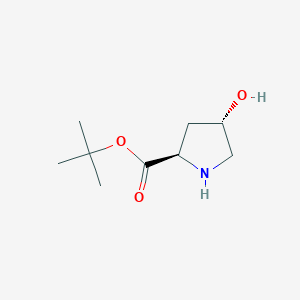


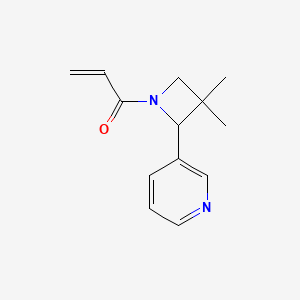
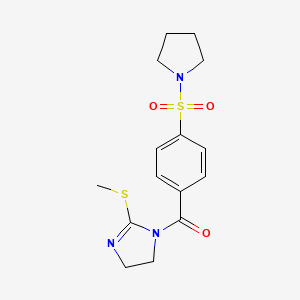

![Ethyl 3-bromo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2688918.png)
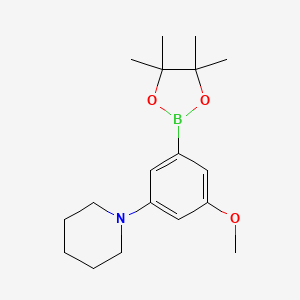
![(2Z)-4-{[3-(methoxycarbonyl)-5-propylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2688920.png)
![2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide](/img/structure/B2688921.png)


